

# Comparing the efficacy of different KRAS G12D inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KRAS G12D inhibitor 20

Cat. No.: B12363119

Get Quote

A Comparative Guide to the Efficacy of Preclinical and Clinical KRAS G12D Inhibitors

The landscape of targeted cancer therapy is rapidly evolving, with the development of specific inhibitors for previously "undruggable" targets. Among these, the KRAS oncogene, particularly the G12D mutation, has been a significant focus of research due to its high prevalence in aggressive cancers like pancreatic, colorectal, and non-small cell lung cancer. This guide provides a comparative analysis of the efficacy of several prominent KRAS G12D inhibitors currently in preclinical and clinical development, supported by available experimental data.

## **Key KRAS G12D Inhibitors: A Comparative Overview**

A new generation of small molecules is showing promise in selectively targeting the KRAS G12D mutation. This comparison focuses on some of the leading candidates: MRTX1133, Zoldonrasib (RMC-9805), GFH375, HRS-4642, ASP3082, and BI-3706674.

## **Quantitative Efficacy Data**

The following tables summarize the in vitro and in vivo efficacy, as well as the pharmacokinetic profiles of these inhibitors based on publicly available data.

Table 1: In Vitro Efficacy of KRAS G12D Inhibitors



| Inhibitor                                      | Target                | Cell Line                             | IC50 (nM)                                                   | Selectivity                                 | Citation |
|------------------------------------------------|-----------------------|---------------------------------------|-------------------------------------------------------------|---------------------------------------------|----------|
| MRTX1133                                       | KRAS G12D             | Pancreatic<br>(HPAC)                  | ~5                                                          | >1000-fold<br>vs. KRAS WT                   | [1][2]   |
| Pancreatic<br>(AsPC-1,<br>Panc 04.03,<br>etc.) | 1-10                  | [3]                                   |                                                             |                                             |          |
| Gastric<br>(AGS)                               | 6                     | >500-fold vs.<br>KRAS WT              | [3]                                                         | _                                           |          |
| HRS-4642                                       | KRAS G12D             | Colorectal, Gastric, Pancreatic, Lung | 0.55 - 66.58                                                | >1000 nM for<br>other KRAS<br>mutants       | [4]      |
| BI-3706674                                     | KRAS G12D             | (Biochemical<br>Assay)                | 1.5                                                         | >1000-fold<br>vs.<br>HRAS/NRAS              | [5]      |
| GFH375                                         | KRAS G12D<br>(ON/OFF) | (Biochemical<br>& Cellular<br>Assays) | Single-digit<br>nM<br>(biochemical)<br>, sub-nM (p-<br>ERK) | High<br>selectivity vs.<br>non-G12D<br>KRAS | [6]      |
| INCB161734                                     | KRAS G12D             | Human G12D<br>cell lines              | 154<br>(proliferation),<br>14.3 (p-ERK)                     | High<br>selectivity vs.<br>KRAS WT          | [7]      |

Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Xenograft Models



| Inhibitor                   | Cancer Model                     | Dosing<br>Regimen                   | Tumor Growth Inhibition (TGI) / Regression | Citation |
|-----------------------------|----------------------------------|-------------------------------------|--------------------------------------------|----------|
| MRTX1133                    | Pancreatic<br>(HPAC)             | 30 mg/kg, BID,<br>IP                | 85% regression                             | [2][8]   |
| Pancreatic (Panc 04.03)     | 10 & 30 mg/kg,<br>BID, IP        | -62% and -73% regression            | [9]                                        |          |
| Pancreatic<br>(various PDX) | Not specified                    | Regression in 8 of 11 models        | [10]                                       |          |
| HRS-4642                    | Pancreatic<br>(AsPC-1)           | 3.75, 7.5, 15<br>mg/kg, IV          | Significant tumor volume inhibition        | [4]      |
| Colorectal<br>(GP2d)        | 3.75, 7.5, 15<br>mg/kg, IV       | Significant tumor volume inhibition | [4]                                        |          |
| Lung (PDX)                  | 7.5, 15 mg/kg, IV                | Complete tumor eradication          | [4]                                        |          |
| GFH375                      | Pancreatic &<br>Colorectal (CDX) | 10 or 30 mg/kg,<br>BID, PO          | Dose-dependent tumor regression            | [6]      |
| Intracranial<br>tumor model | 10 mg/kg, BID,<br>PO             | Strong anti-tumor efficacy          | [6]                                        |          |
| RMC-9805                    | Pancreatic (PDX)                 | Not specified                       | Objective response in 7 of 9 models        | [8]      |
| BI-3706674                  | Gastroesophage<br>al (CDX & PDX) | 30 mg/kg, BID,<br>PO                | Tumor<br>regression                        | [5]      |

Table 3: Pharmacokinetic Properties of KRAS G12D Inhibitors



| Inhibitor       | Parameter        | Value                         | Species  | Citation |
|-----------------|------------------|-------------------------------|----------|----------|
| MRTX1133        | Half-life (t1/2) | 1.12 h (oral),<br>2.88 h (IV) | Rat      | [11][12] |
| Bioavailability | 2.92%            | Rat                           | [11][12] |          |
| HRS-4642        | Half-life (t1/2) | 10 - 15 h                     | Mouse    | [4]      |
| GFH375          | Half-life (t1/2) | 18.5 - 21.6 h                 | Human    | [13]     |
| Tmax            | 2 - 4 h          | Human                         | [13]     |          |

# **Signaling Pathways and Experimental Workflows**

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the KRAS G12D signaling pathway and a typical experimental workflow.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 5. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. incytemi.com [incytemi.com]
- 8. Frontiers | Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment [frontiersin.org]
- 9. MRTX1133 (MRTX-1133) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 10. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer -Pollin - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 11. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]







- 12. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Comparing the efficacy of different KRAS G12D inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363119#comparing-the-efficacy-of-different-kras-g12d-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com